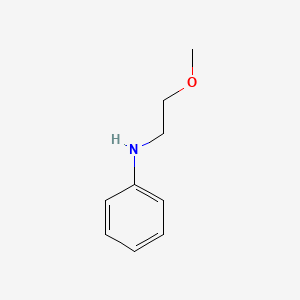

N-(2-methoxyethyl)aniline

Description

Overview of N-(2-methoxyethyl)aniline in Contemporary Organic Chemistry

This compound is an aromatic organic compound classified as a secondary amine and an N-substituted aniline (B41778) derivative. Structurally, it features a phenyl group bonded to the nitrogen atom of a 2-methoxyethylamine (B85606) moiety. In contemporary organic chemistry, it serves primarily as a versatile intermediate and a building block for the synthesis of more complex molecules. ontosight.aiitrcweb.orgnih.gov Its bifunctional nature, possessing both a nucleophilic secondary amine and an ether linkage, allows it to be a key precursor in the creation of a variety of organic structures.

The compound's utility is demonstrated in its application as a scaffold for producing specialized molecules with desired properties. biosynth.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes. ontosight.aiitrcweb.orgnih.gov The presence of the methoxyethyl group can influence factors such as solubility and reactivity, making it a valuable component in designing functional materials and specialty chemicals. itrcweb.org Research has shown its incorporation into more complex structures, such as N-(2-methoxyethyl)-2,6-dimethylaniline, and its synthesis has been a subject of patented industrial processes, underscoring its relevance in both academic and commercial research settings. fluorochem.co.ukchemsrc.com

Historical Context of N-Substituted Aniline Derivatives in Chemical Research

The study of N-substituted aniline derivatives is deeply rooted in the history of modern chemistry, which began with aniline itself. Aniline (C₆H₅NH₂) was first isolated in the early 19th century, and its chemistry became a major focus of research, particularly after the discovery of mauveine, the first synthetic organic dye, by William Henry Perkin in 1856. This event launched the synthetic dye industry, which relied heavily on aniline and its derivatives as crucial intermediates. ontosight.aiitrcweb.org

The N-alkylation of aniline, the process of attaching alkyl chains to the nitrogen atom, has been a fundamental synthetic strategy for over a century. This modification dramatically alters the chemical properties of the parent aniline, including its basicity, nucleophilicity, and the steric environment around the nitrogen atom. These changes allow for fine-tuning the reactivity of the molecule for specific synthetic purposes. Historically, N-substituted anilines have been pivotal in producing a vast range of dyes and pigments. itrcweb.org As chemical research evolved, their role expanded into pharmaceuticals, polymers, and other industrial chemicals, where they continue to be essential starting materials and intermediates.

Significance and Scope of Academic Research on this compound

The academic and industrial research landscape for this compound is primarily focused on its role as a synthetic precursor. The compound is commercially available from various chemical suppliers, indicating its consistent use in research and development laboratories. fluorochem.co.uk The significance of the compound lies in its utility as a building block for creating more complex, functionalized molecules.

Research interest is evident from patents detailing specific synthesis methods, such as a copper-catalyzed reaction between bromobenzene (B47551) and 2-methoxyethylamine in an aqueous, solvent-free system. chemsrc.com This highlights an industrial drive towards more environmentally benign and efficient production processes. Furthermore, academic studies often focus on creating derivatives of this compound to explore new chemical space for materials science and medicinal chemistry. For example, research into related N-aryl azacycles and other substituted anilines demonstrates the broad interest in this class of compounds for developing novel pharmaceuticals and functional materials. itrcweb.orgnih.gov The investigation of this compound and its derivatives contributes to the broader field of organic synthesis, enabling the construction of targeted molecules for a wide array of applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 32382-66-4 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Inferred to be a liquid |

| Boiling Point | 278.3 ± 20.0 °C (Predicted for isomer) |

| Density | 1.052 ± 0.06 g/cm³ (Predicted for isomer) |

| SMILES | COCCNC1=CC=CC=C1 |

| InChI Key | XTTMNDFFWSZHCZ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTMNDFFWSZHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903135 | |

| Record name | NoName_3732 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Methoxyethyl Aniline and Its Derivatives

Classical Synthetic Routes to N-Alkylanilines and Specific Adaptations for N-(2-methoxyethyl)aniline

Classical methods for the synthesis of N-alkylanilines have long been established in organic chemistry. One of the most common approaches is reductive amination . This method involves the reaction of aniline (B41778) with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the target amine. For the synthesis of this compound, this would involve reacting aniline with 2-methoxyacetaldehyde in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation researchgate.netorganic-chemistry.org. The process is highly versatile and can be performed under mild conditions organic-chemistry.orgbohrium.com.

Another classical route is the direct N-alkylation of aniline using an alkylating agent. In the specific case of this compound, this would typically involve reacting aniline with a 2-methoxyethyl halide, such as 2-methoxyethyl bromide or chloride. This nucleophilic substitution reaction often requires a base to neutralize the hydrogen halide formed as a byproduct. However, this method can suffer from poor selectivity, with the potential for over-alkylation to form the tertiary amine, N,N-bis(2-methoxyethyl)aniline.

Modern Catalyst-Driven Synthesis Approaches

Modern synthetic chemistry has increasingly shifted towards catalyst-driven methods, which offer higher efficiency, selectivity, and sustainability compared to classical routes.

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds. nih.gov A prominent strategy for the N-alkylation of amines with alcohols is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govrsc.orgresearchgate.net This process is highly atom-economical and environmentally friendly, as the only byproduct is water. rsc.org In this approach, a transition metal catalyst, typically based on ruthenium (Ru), iridium (Ir), cobalt (Co), or palladium (Pd), temporarily oxidizes the alcohol (e.g., 2-methoxyethanol) to the corresponding aldehyde (2-methoxyacetaldehyde). nih.govrsc.orgrsc.orgacs.org This aldehyde then reacts with aniline to form an imine, which is subsequently reduced by the metal hydride species that was formed during the initial alcohol oxidation. A variety of catalytic systems based on late-transition metals have been developed for the N-alkylation of amines using simple alcohols. rsc.org

Catalysts based on iridium and ruthenium, particularly with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for these transformations, allowing for high yields under solvent-free conditions. nih.govacs.org

| Catalyst System | Alcohol | Amine | Conditions | Yield | Reference |

| [RuCl₂(p-cymene)]₂ / dppf | Carbohydrate Alcohols | Aniline Derivatives | 140 °C, p-xylene | High | rsc.org |

| NHC–Ir(III) Complexes | Benzyl (B1604629) Alcohols | Aniline Derivatives | 120 °C, Solvent-free | High | nih.gov |

| CoNx@NC catalyst | Benzyl Alcohol | Aniline | 140 °C, Toluene | High | researchgate.net |

Another powerful modern method for forming C-N bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.orgresearchgate.netacsgcipr.org To synthesize this compound, one could theoretically couple 2-methoxyethylamine (B85606) with a phenyl halide like bromobenzene (B47551). This reaction is known for its exceptional functional group tolerance and broad substrate scope, making it a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org The catalytic system typically involves a palladium precursor and a specialized phosphine ligand. acsgcipr.orgorganic-chemistry.org

In recent years, organocatalysis and photocatalysis have emerged as powerful alternatives to metal-based catalysis. Organocatalysis uses small, metal-free organic molecules to accelerate chemical reactions. researchgate.net For N-alkylation, chiral phosphoric acids or thioureas can catalyze the reductive amination of anilines, providing an enantioselective route to chiral amines. organic-chemistry.org While specific applications to this compound are not extensively detailed, the principles of organocatalytic reductive amination are directly applicable. researchgate.net

Photocatalysis utilizes light to drive chemical reactions. researchgate.net Visible-light-induced N-alkylation of anilines with alcohols has been developed, often using semiconductor materials or organic dyes as photocatalysts. researchgate.netresearchgate.net These methods offer mild reaction conditions and a unique activation pathway, avoiding the need for high temperatures or strong bases. researchgate.netresearchgate.net For example, a strategy for the N-alkylation of anilines with 4-hydroxybutan-2-one has been developed using visible light and NH₄Br, avoiding metals, bases, and ligands. researchgate.net

Many modern synthetic approaches align with the principles of green chemistry , which aim to reduce waste, use less hazardous substances, and improve energy efficiency. nih.govfirp-ula.orgscienceinschool.org The transition metal-catalyzed N-alkylation of anilines with alcohols is a prime example of a green synthetic method. nih.govrsc.org

Key green aspects of these reactions include:

Atom Economy : The "borrowing hydrogen" strategy has high atom economy, as the only byproduct is water. rsc.org This contrasts with classical alkylation using alkyl halides, which generates stoichiometric salt waste.

Catalysis : The use of catalysts in small amounts is a core principle of green chemistry, as it reduces waste compared to stoichiometric reagents. nih.govnih.gov

Safer Solvents and Solvent-Free Conditions : Many modern catalytic N-alkylations can be performed in greener solvents or, ideally, under solvent-free conditions, which significantly reduces the environmental impact. acs.orgnih.gov For instance, N-alkylation and N-methylation reactions of aniline derivatives with alcohols have been successfully performed in solvent-free media using NHC–Ir(III) and NHC–Ru(II) complexes. acs.org

Multi-Step Synthesis Strategies from Diverse Precursors

The synthesis of this compound can be integrated into multi-step sequences to build more complex molecules or to start from readily available precursors. vapourtec.comlibretexts.org A common strategy involves the modification of aniline itself, which can be produced on a large scale from the reduction of nitrobenzene.

A plausible multi-step synthesis could start with o-nitroethylbenzene . Through a four-step process involving a Bamberger reaction, acetylation, o-methylation, and hydrolysis, 2-ethyl-4-methoxy aniline can be synthesized. researchgate.net A similar strategic approach, adapting the reagents, could be envisioned for this compound starting from a different precursor.

Purification and Isolation Techniques for this compound

After the chemical synthesis, the isolation and purification of this compound are crucial to obtain the product in the desired purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Extraction : The crude reaction mixture is often first subjected to a liquid-liquid extraction to separate the product from inorganic salts and highly polar or nonpolar impurities.

Chromatography : Column chromatography is a highly effective method for purifying N-alkylanilines. jocpr.com Using a solid stationary phase like silica gel and a liquid mobile phase (eluent), components of the mixture are separated based on their differential adsorption.

Distillation : Given that this compound is a liquid at room temperature, vacuum distillation can be an effective purification method, especially for larger-scale preparations. This technique separates compounds based on differences in their boiling points.

Filtration : After completion of a reaction, filtration is often used to remove solid catalysts (like Pd/C) or insoluble byproducts from the reaction mixture. jocpr.com

The final purity of the compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic and Advanced Structural Elucidation of N 2 Methoxyethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

No experimental High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopic data for N-(2-methoxyethyl)aniline could be located in the searched resources.

One- and Two-Dimensional NMR Techniques for Connectivity and Conformational Assignments

Specific one- and two-dimensional NMR spectra such as 1H NMR, 13C NMR, COSY, HSQC, or HMBC for this compound are not available in the reviewed literature. This information would be crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity and conformational arrangement of the molecule.

Solid-State NMR Studies for Crystalline Structures

There are no published solid-state NMR studies for this compound. Such studies would be necessary to provide insight into the molecular structure and dynamics in the crystalline state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the public domain. These techniques would be essential for identifying the characteristic vibrational modes of its functional groups, including the N-H, C-N, C-O, and aromatic C-H bonds.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

While the molecular formula is confirmed as C9H13NO, nih.gov detailed high-resolution mass spectrometry data, including specific fragmentation pathways for this compound, have not been found in the searched literature. This information would be key to understanding the molecule's behavior under ionization and confirming its elemental composition.

X-ray Crystallography and Single-Crystal Diffraction Studies for Solid-State Molecular Geometry

No X-ray crystallography or single-crystal diffraction studies for this compound have been published. Consequently, the precise solid-state molecular geometry, including bond lengths, bond angles, and crystal packing, remains undetermined.

Electron Diffraction and Gas-Phase Structural Characterization

Information regarding electron diffraction or other gas-phase structural characterization methods for this compound is not available. These techniques would be required to determine the molecular structure in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.

Chemical Reactivity and Reaction Mechanisms of N 2 Methoxyethyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety of N-(2-methoxyethyl)aniline is highly activated towards electrophilic aromatic substitution (SEAr) reactions. The N-(2-methoxyethyl) group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the benzene (B151609) ring through resonance. chemistrysteps.com This donation of electrons stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the substitution, thereby increasing the reaction rate compared to benzene. wikipedia.org

This strong activation directs incoming electrophiles predominantly to the ortho and para positions relative to the amino group, where the electron density is highest. libretexts.org However, the high reactivity can also lead to challenges such as polysubstitution and over-oxidation. libretexts.org

Key electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) typically proceeds rapidly, even without a Lewis acid catalyst, often leading to di- or tri-substituted products. Monosubstitution can be difficult to control. libretexts.org

Nitration: Direct nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is complicated. The strongly acidic conditions can protonate the basic nitrogen atom, forming an anilinium ion. youtube.com This -NH⁺(CH₂CH₂OCH₃) group is strongly deactivating and a meta-director, leading to a mixture of products. youtube.com To achieve selective para-nitration, the amino group is often first protected by acetylation. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of aminobenzenesulfonic acids.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with this compound. The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction. chemistrysteps.comlibretexts.org

| Reaction | Reagents | Typical Products | Notes |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent | Ortho- and para-bromo derivatives; potential for polysubstitution | Highly rapid reaction due to the activated ring. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-, meta-, and para-nitro derivatives | Protonation of the nitrogen atom leads to meta-directing anilinium ion formation. youtube.com |

| Sulfonation | Fuming H₂SO₄ | Ortho- and para-aminobenzenesulfonic acids | The initial product is the anilinium salt, which then rearranges upon heating. |

| Friedel-Crafts Acylation | Acyl halide, AlCl₃ | No reaction | The nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com |

Nucleophilic Reactivity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile and a weak base. chemistrysteps.com Although its basicity is lower than that of comparable aliphatic amines due to the delocalization of the lone pair into the aromatic ring, it readily reacts with a variety of electrophiles. chemistrysteps.com

Common reactions involving the nitrogen atom include:

Alkylation: The nitrogen can be further alkylated by reacting with alkyl halides. This reaction can lead to the formation of a tertiary amine.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide). This is a common strategy to protect the amino group and reduce its activating effect during electrophilic aromatic substitution. libretexts.org

Reaction with Nitrous Acid: As a secondary amine, this compound reacts with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form N-nitrosoamines. qorganica.com This reaction is a characteristic test for secondary amines.

| Reaction | Reagents | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-acetyl-N-(2-methoxyethyl)aniline | Protection of the amino group; moderation of reactivity. libretexts.org |

| N-Nitrosation | NaNO₂, HCl (aq) | N-nitroso-N-(2-methoxyethyl)aniline | Characteristic reaction of secondary amines. qorganica.com |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl-N-(2-methoxyethyl)anilinium salt | Formation of a tertiary amine. |

Reactivity of the Methoxyethyl Side Chain

The methoxyethyl side chain is generally the least reactive part of the molecule under typical organic synthesis conditions. It consists of stable C-H, C-C, and C-O single bonds. However, the ether linkage can be cleaved under harsh conditions.

Ether Cleavage: Treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), at high temperatures can cleave the ether bond. This reaction would likely proceed via an SN2 mechanism, where the iodide or bromide ion attacks the less sterically hindered carbon of the protonated ether, yielding N-(2-hydroxyethyl)aniline and methyl halide.

Mechanisms of Key Transformations Involving this compound

The reactions of this compound are governed by fundamental organic reaction mechanisms.

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination):

Attack by the π-system: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (Br₂), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The N-(2-methoxyethyl) group strongly stabilizes this intermediate, especially when the attack is at the ortho or para position, by donating its lone pair of electrons.

Deprotonation: A weak base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring to yield the final product. masterorganicchemistry.com

Mechanism of N-Nitrosation:

Formation of the Electrophile: In an acidic medium, nitrous acid is protonated and loses a water molecule to form the highly reactive nitrosyl cation (NO⁺). qorganica.com

Nucleophilic Attack: The nucleophilic nitrogen atom of this compound attacks the nitrosyl cation.

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosoamine product. qorganica.com

Oxidative and Reductive Transformations

Anilines are highly susceptible to oxidation, often leading to a complex mixture of colored products due to polymerization. openaccessjournals.com

Oxidative Reactions:

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize this compound. The reaction is often non-selective and can lead to the formation of products like benzoquinone and, ultimately, polymeric tars. openaccessjournals.com

Electrochemical oxidation is another pathway that can lead to the formation of radical cations, which can then undergo further reactions, including polymerization. mdpi.com

Reductive Reactions:

The aniline ring is already in a reduced state. Further reduction requires harsh conditions. Catalytic hydrogenation (e.g., using H₂ over a rhodium or ruthenium catalyst) at high pressure and temperature can reduce the aromatic ring to form N-(2-methoxyethyl)cyclohexylamine.

In a broader context, anilines can serve as one of the components in reductive coupling reactions. For instance, the reductive coupling of an aniline with a nitroarene can be used to form unsymmetrical hydrazine (B178648) derivatives, driven by a suitable catalyst and a terminal reductant. mit.edu

Compound Reference Table

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | N-(2-methoxyethyl)benzenamine | C₉H₁₃NO |

| Benzene | - | C₆H₆ |

| Nitric acid | - | HNO₃ |

| Sulfuric acid | - | H₂SO₄ |

| Acetyl chloride | Ethanoyl chloride | C₂H₃ClO |

| Acetic anhydride | - | C₄H₆O₃ |

| Sodium nitrite | - | NaNO₂ |

| Hydrobromic acid | - | HBr |

| Hydroiodic acid | - | HI |

| N-(2-hydroxyethyl)aniline | 2-Anilinoethanol | C₈H₁₁NO |

| Potassium permanganate | - | KMnO₄ |

| Benzoquinone | 1,4-Benzoquinone | C₆H₄O₂ |

| N-(2-methoxyethyl)cyclohexylamine | - | C₉H₁₉NO |

Derivatization and Functionalization Strategies

N-Functionalization: Acylation, Sulfonation, and Further Alkylation

The secondary amine nitrogen in N-(2-methoxyethyl)aniline is a primary site for functionalization due to the nucleophilicity of its lone pair of electrons.

Acylation N-acylation involves the reaction of this compound with acylating agents like acyl chlorides or anhydrides to form the corresponding N-aryl acetamides. This transformation is often used to introduce an acetyl protecting group, which can reduce the reactivity of the amine and direct electrophilic substitution on the aromatic ring primarily to the para position. libretexts.org The reaction is typically straightforward, proceeding by nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. studylib.net

Sulfonation N-sulfonylation of this compound can be achieved to produce N-aryl sulfonamides. This reaction typically involves treating the aniline (B41778) derivative with a sulfonyl chloride in the presence of a base. Alternatively, modern methods allow for the C-H sulfonylation of anilines, which can be directed to specific positions on the aromatic ring. mdpi.com N-sulfamation can also be performed, which may be followed by a rearrangement to achieve C-sulfonated anilines. core.ac.uk

Further Alkylation As a secondary amine, this compound can undergo further alkylation to yield a tertiary amine. This can be accomplished using various alkylating agents, such as alkyl halides. Modern, more sustainable methods utilize alcohols as alkylating agents in the presence of a catalyst, a process often referred to as a "hydrogen borrowing" methodology. researchgate.netrsc.org For instance, the reaction with benzyl (B1604629) alcohol derivatives in the presence of iridium or ruthenium complexes can yield the corresponding N-benzylated products. nih.gov Zeolite catalysts have also been employed for the selective N-alkylation of anilines at temperatures between 250°C and 350°C. google.com

Table 1: Summary of N-Functionalization Reactions

| Reaction Type | Typical Reagents | Product Class | Key Features |

|---|---|---|---|

| Acylation | Acetic anhydride (B1165640), Acetyl chloride | N-Aryl acetamide | Reduces amine reactivity; protects the amino group. libretexts.org |

| Sulfonation | Sulfonyl chlorides, Sodium sulfinates | N-Aryl sulfonamide | Can occur at the nitrogen or the aromatic ring. mdpi.comcore.ac.uk |

| Alkylation | Alcohols (with catalyst), Alkyl halides | Tertiary amine | Creates a more substituted amine; can be catalyzed by various metals. researchgate.netnih.gov |

Modifications and Transformations of the Methoxyethyl Group

The methoxyethyl side chain provides another avenue for chemical modification, although it is generally less reactive than the amine or the aromatic ring. The key reactive sites are the ether linkage and the C-H bonds.

Transformations targeting the methoxyethyl group are less commonly reported for this specific molecule but can be inferred from general organic chemistry principles. The ether linkage is typically robust but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). Such a cleavage would result in the formation of N-(2-hydroxyethyl)aniline and a methyl halide.

The 2'-O-methoxyethyl (MOE) modification is well-known in the field of therapeutic oligonucleotides, where it is valued for increasing nuclease resistance and binding affinity to RNA targets. biosearchtech.comgenelink.comresearchgate.net While this highlights the stability and specific conformational properties conferred by the group, it does not typically involve its chemical transformation in a synthetic context. nih.gov Studies on oligonucleotides have shown that the MOE group enhances stability, which suggests that transformations on this part of the this compound molecule would require forcing conditions. nih.govnih.gov

Potential, though less explored, reactions could include:

Ether Cleavage: Reaction with strong protic or Lewis acids to yield an alcohol functionality.

Oxidation: Selective oxidation of the methylene (B1212753) groups is challenging but could potentially be achieved with specialized reagents to introduce carbonyl or hydroxyl groups.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org this compound, as a secondary amine, is a suitable component for several types of MCRs.

One of the most prominent examples is the Ugi four-component reaction (U-4CR) . In a typical Ugi reaction, an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.gov When this compound is used as the amine component, it would react with the carbonyl compound to form an iminium ion intermediate. This intermediate then reacts with the isocyanide and the carboxylate to generate the final product. The diversity of the other three components allows for the creation of large libraries of complex molecules from simple starting materials. nih.gov

Another relevant MCR is the Povarov reaction , which can be performed as a three-component process involving an aniline, an aldehyde, and an electron-rich alkene to synthesize tetrahydroquinolines. nih.gov this compound could serve as the aniline component in this type of reaction.

The incorporation of this compound into MCRs provides a powerful strategy for rapidly building molecular complexity and accessing diverse chemical scaffolds. researchgate.net

Computational and Theoretical Chemistry of N 2 Methoxyethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and three-dimensional geometry of N-(2-methoxyethyl)aniline. These methods provide a detailed picture of bond lengths, bond angles, and the distribution of electron density across the molecule.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. researchgate.net For aniline (B41778) derivatives, a key structural feature is the geometry at the nitrogen atom and its interaction with the phenyl ring. researchgate.net The nitrogen atom's lone pair of electrons can participate in p-π conjugation with the aromatic system, which influences the C-N bond length and the planarity of the amino group relative to the ring. researchgate.net In N,N-dimethylaniline, for instance, this interaction leads to a quasi-planar structure of the Ph-NC2 fragment. researchgate.net For this compound, calculations would similarly explore the degree of pyramidalization at the nitrogen and the torsional angle between the N-(methoxyethyl) group and the phenyl ring plane.

The electronic properties, such as the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions. researchgate.net

Table 1: Calculated Geometric Parameters for Aniline Derivatives (Illustrative) This table presents typical bond lengths and angles for aniline-type structures based on DFT calculations, providing a reference for what would be expected for this compound.

| Parameter | Typical Calculated Value | Reference Moiety |

| C-N Bond Length | ~1.39 - 1.41 Å | Aniline researchgate.net |

| N-C (alkyl) Bond Length | ~1.46 - 1.48 Å | N,N-dimethylaniline researchgate.net |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å | Benzene (B151609) Ring |

| C-O Bond Length | ~1.42 - 1.44 Å | Methoxy (B1213986) Group |

| C-N-C Bond Angle | ~118° - 121° | N,N-disubstituted aniline nih.gov |

| Phenyl Ring C-C-C Angle | ~119° - 121° | Aniline researchgate.net |

Conformational Analysis and Energy Landscapes via Computational Methods

The flexibility of the N-(2-methoxyethyl) side chain makes conformational analysis a critical aspect of understanding this compound. The molecule possesses several rotatable bonds, primarily the C(phenyl)-N bond, the N-C(ethyl) bond, and the C-C and C-O bonds of the methoxyethyl group. Computational methods are used to explore the potential energy surface (PES) associated with the rotation around these bonds. frontiersin.org

This analysis typically involves performing relaxed PES scans, where a specific dihedral angle is systematically varied, and the energy of the molecule is minimized at each step. frontiersin.org This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For molecules with similar complexity, like 1,2-aminoalcohols, this can lead to a large number of possible rotamers. frontiersin.org

For this compound, key conformations would be defined by the dihedral angles:

τ1 = C(ipso)-N-C(ethyl)-C(ethyl)

τ2 = N-C(ethyl)-C(ethyl)-O

τ3 = C(ethyl)-C(ethyl)-O-C(methyl)

The relative energies of these conformers determine their population distribution at a given temperature. Intramolecular interactions, such as a potential weak hydrogen bond between the aniline N-H proton and the methoxy oxygen, can play a significant role in stabilizing certain conformations.

Table 2: Illustrative Conformational Analysis of a Flexible Aniline Derivative This table illustrates how the relative energies of different conformers might be presented. The labels (e.g., G, T) refer to gauche and trans arrangements around a specific dihedral angle.

| Conformer (τ1, τ2, τ3) | Relative Energy (kcal/mol) | Key Feature |

| G, T, G | 0.00 | Global Minimum, potentially stabilized by intramolecular H-bond |

| T, T, T | 1.25 | Extended, linear-like chain |

| G, G, T | 2.10 | Compact, folded structure |

| T, G, G | 3.50 | Higher energy conformer |

Reaction Pathway and Transition State Computations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways, locate the structures of transition states, and calculate activation energies. nih.govmdpi.com

Methods such as DFT (e.g., M06-2X) and higher-level theories like CCSD(T) are used to compute the energies of reactants, products, intermediates, and transition states. mdpi.comnih.gov Transition states are identified as first-order saddle points on the PES and are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.comnih.gov

For example, in the study of aniline reactions with radicals, computations can distinguish between different mechanisms, such as H-abstraction from the amino group versus addition to the aromatic ring. mdpi.comnih.gov The calculated energy barriers for each pathway reveal the kinetic favorability of the reaction. For complex reactions, the Rice–Ramsperger–Kassel–Marcus (RRKM) theory may be used in conjunction with the calculated PES to determine temperature- and pressure-dependent rate coefficients. nih.gov Computational studies have been instrumental in ruling out proposed mechanisms, such as a nih.govresearchgate.net-H shift in certain aniline syntheses, by failing to locate a thermally accessible transition state. nih.gov

Table 3: Example of Calculated Reaction Energetics for an Aniline Reaction This table shows hypothetical data for a reaction involving an aniline derivative, illustrating the kind of information obtained from reaction pathway computations.

| Species | Description | Relative Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) |

| Reactants | Aniline Derivative + Reagent | 0.0 | N/A |

| TS1 | Transition state for N-H abstraction | +40.6 | -1550i |

| Intermediate | Adduct from ring addition | -15.2 | N/A |

| TS2 | Transition state for subsequent step | +56.9 | -439i |

| Products | Final chemical species | -95.0 | N/A |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of this compound molecules, typically in a liquid phase or solution. dovepress.com MD simulations solve Newton's equations of motion for each atom over time, providing a trajectory that reveals dynamic processes and bulk properties. nih.gov

A key focus of MD simulations is the analysis of intermolecular interactions. dovepress.com For this compound, these would include:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen and methoxy oxygen atoms can act as acceptors.

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

Analyses such as the Radial Distribution Function (RDF) are used to quantify these interactions by showing the probability of finding one atom at a certain distance from another. dovepress.com MD simulations can also be used to calculate properties like the solvent-accessible surface area (SASA) and the radius of gyration, which provide insights into the molecule's conformation and packing in a condensed phase. dovepress.com The study of related compounds like N,N-bis(2-bromoethyl)aniline has shown the importance of intermolecular C-H···X interactions in forming three-dimensional supramolecular structures. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and help interpret experimental spectra, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.net

For vibrational spectra, DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, the calculated frequencies are typically scaled by an empirical factor. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as N-H stretching, C=C aromatic stretching, or C-O-C ether stretching. researchgate.net

Similarly, NMR chemical shifts and coupling constants can be calculated. This is particularly useful for assigning signals in complex spectra and for understanding how the electronic environment of each nucleus is affected by the molecule's conformation. For electronic spectra, time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. PubChem, for instance, provides predicted collision cross-section (CCS) values for various adducts of this compound, which are relevant for ion mobility-mass spectrometry. uni.lu

Table 4: Predicted Spectroscopic Data for this compound Adducts Data sourced from computational predictions available on PubChem, calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 152.10700 | 131.0 |

| [M+Na]⁺ | 174.08894 | 137.5 |

| [M-H]⁻ | 150.09244 | 134.4 |

| [M+K]⁺ | 190.06288 | 136.1 |

| [M]⁺ | 151.09917 | 131.6 |

N 2 Methoxyethyl Aniline As a Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The aniline (B41778) moiety of N-(2-methoxyethyl)aniline serves as a key reactive handle for the construction of various heterocyclic ring systems, which are foundational structures in many biologically active molecules. While specific examples directly employing this compound in named reactions like the Skraup or Doebner-von Miller quinoline (B57606) syntheses are not extensively documented in readily available literature, the general reactivity of N-substituted anilines suggests its potential in such transformations.

The synthesis of quinoline derivatives, for instance, often involves the reaction of anilines with α,β-unsaturated carbonyl compounds or glycerol (B35011) under acidic conditions. The presence of the N-(2-methoxyethyl) group can influence the electronic properties and steric environment of the aniline nitrogen, potentially affecting the regioselectivity and yield of the cyclization reactions.

Below is a table summarizing common methods for quinoline synthesis where N-substituted anilines like this compound could theoretically be employed as starting materials.

| Synthesis Method | Co-reactant(s) | General Product |

| Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent | Quinolines |

| Doebner-von Miller | α,β-Unsaturated aldehyde or ketone | Substituted Quinolines |

| Combes Synthesis | β-Diketone | Substituted Quinolines |

| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, Carbonyl compound with α-methylene group | Substituted Quinolines |

Further research is required to explore the specific reaction conditions and outcomes when this compound is used as a precursor in these and other heterocyclic synthesis methodologies.

Application in Ligand Design and Coordination Chemistry

The presence of both a soft nitrogen donor on the aniline ring and a potentially coordinating ether oxygen in the methoxyethyl side chain makes this compound an attractive scaffold for the design of bidentate or potentially multidentate ligands. Modification of the parent molecule can lead to a diverse range of ligands with tailored steric and electronic properties for coordination with various metal centers.

The coordination chemistry of aniline-based ligands is a well-established field, with applications in catalysis, materials science, and bioinorganic chemistry. Ligands derived from this compound could form stable chelate rings with metal ions, enhancing the stability of the resulting coordination complexes. The flexibility of the methoxyethyl arm allows for accommodation of different coordination geometries and metal ion sizes.

While specific research detailing the coordination complexes of ligands directly synthesized from this compound is limited in publicly accessible databases, the fundamental principles of coordination chemistry suggest their potential utility. The table below outlines potential ligand types that could be synthesized from this compound and their applications.

| Ligand Type | Potential Metal Partners | Potential Applications |

| Bidentate (N,O) | Transition metals (e.g., Cu, Pd, Ni) | Catalysis, Sensing |

| Multidentate (after modification) | Lanthanides, Actinides | Luminescent materials, Imaging agents |

The synthesis of such ligands would typically involve reactions such as N-alkylation or acylation to introduce additional donor atoms, thereby increasing the denticity and modifying the coordination properties of the resulting molecule.

Role in the Synthesis of Natural Product Analogues and Advanced Intermediates

This compound can serve as a valuable intermediate in the synthesis of complex organic molecules, including analogues of natural products and advanced pharmaceutical intermediates. The aniline functionality allows for a wide range of chemical transformations, such as diazotization followed by substitution, electrophilic aromatic substitution, and coupling reactions, enabling the introduction of diverse functional groups onto the aromatic ring.

The methoxyethyl group can also play a crucial role, either by imparting specific physicochemical properties to the final molecule or by acting as a protecting group that can be cleaved or modified at a later synthetic stage. Although direct incorporation of the intact this compound moiety into a natural product analogue is not widely reported, its utility as a versatile starting material for constructing more complex intermediates is plausible.

For example, substituted anilines are key components in the synthesis of many pharmaceutical agents. The properties of this compound could be leveraged to synthesize analogues of existing drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles.

Synthesis of Specialty Chemicals and Agrochemical Precursors

The chemical industry utilizes aniline and its derivatives for the production of a wide array of specialty chemicals, including dyes, polymers, and agrochemicals. A halogenated derivative, 2,5-dichloro-N-(2-methoxyethyl)aniline, is noted as a synthetic intermediate with applications in the synthesis of dyes and pigments. The presence of the chloro and methoxyethyl groups can influence the color and fastness properties of the resulting dyes.

In the agrochemical sector, substituted anilines are common precursors for herbicides, fungicides, and insecticides. The specific substitution pattern on the aniline ring is critical for the biological activity of the final product. While specific agrochemicals derived directly from this compound are not prominently documented, its structural motifs are relevant to this field.

The table below lists classes of specialty chemicals and agrochemicals where aniline derivatives are commonly used as precursors.

| Chemical Class | General Application |

| Azo Dyes | Colorants for textiles, plastics, and inks |

| Polyurethanes | Foams, elastomers, and coatings |

| Phenylurea Herbicides | Weed control in agriculture |

| Benzimidazole Fungicides | Control of fungal diseases in crops |

The potential for this compound and its derivatives in these applications warrants further investigation to develop new functional materials and agrochemicals with desired properties.

Role in Materials Science and Polymer Chemistry

Monomer and Precursor for Polymer Synthesis

N-(2-methoxyethyl)aniline serves as a monomer for the synthesis of substituted polyanilines. Polyaniline and its derivatives are typically synthesized via oxidative polymerization, a process that can be carried out chemically or electrochemically. In this process, monomers are coupled together, forming a conjugated polymer backbone responsible for the material's unique electronic and optical properties.

The synthesis of polyanilines from substituted monomers like this compound generally involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. The reaction proceeds through the oxidation of the aniline (B41778) monomers to form radical cations, which then couple to form dimers, oligomers, and finally the high molecular weight polymer.

The presence of the N-(2-methoxyethyl) substituent is expected to significantly influence the polymerization kinetics and the resulting polymer structure compared to unsubstituted aniline. The methoxyethyl group introduces steric hindrance, which can affect the coupling mechanism and potentially lead to a polymer with a more amorphous structure. However, this side chain is also expected to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the largely insoluble parent polyaniline. This improved solubility facilitates easier processing and characterization of the polymer.

The general scheme for the chemical oxidative polymerization is as follows:

Initiation: The monomer is oxidized by an oxidizing agent (e.g., (NH₄)₂S₂O₈) in an acidic solution to form a radical cation.

Propagation: The radical cations couple to form dimers and oligomers, which continue to react with other monomers and grow into polymer chains.

Termination: The polymerization process ceases through various termination reactions.

The resulting polymer, poly(this compound), would belong to the family of processable conducting polymers, offering potential for fabrication into thin films, fibers, and blends for various applications.

Development of Functional Materials and Composites

The enhanced solubility and processability anticipated for poly(this compound) make it an attractive candidate for the development of novel functional materials and composites. The ability to dissolve the polymer allows for its incorporation into various matrices and its fabrication using solution-based techniques like spin-coating, casting, or printing.

Functional Materials: The methoxyethyl side chain can impart specific functionalities to the polymer. The ether group (-O-) in the side chain can act as a coordination site for metal ions, suggesting potential applications in sensors or extraction/separation technologies. Furthermore, the modification of the polymer backbone with these flexible side chains can influence its electrochromic properties, leading to materials that change color in response to an electrical potential. These materials are of interest for applications such as smart windows, displays, and camouflage technologies.

Composites: Poly(this compound) can be blended with other polymers or inorganic nanoparticles to create composites with synergistic properties. For instance:

Blends with Insulating Polymers: Blending with common polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA) can yield materials with tunable conductivity, suitable for antistatic coatings or electromagnetic interference (EMI) shielding. The improved solubility of the substituted polyaniline would promote better miscibility and a more uniform dispersion within the host matrix.

Nanocomposites: Incorporation of nanoparticles such as carbon nanotubes, graphene, or metal oxides can create nanocomposites with enhanced mechanical strength, thermal stability, and electrical conductivity. The polymer can act as a conductive matrix and a dispersing agent for the nanofillers. Such nanocomposites are promising for applications in energy storage (supercapacitors, battery electrodes) and advanced sensors.

The development of these materials leverages the processability of this compound-derived polymers to create functional systems that would be difficult to achieve with intractable parent polyaniline.

Structure-Property Relationships in this compound-Derived Materials

The physical and chemical properties of materials derived from this compound are intrinsically linked to the polymer's molecular structure. The interplay between the conjugated backbone and the N-substituted side chains governs the final material characteristics.

Key Structural Influences:

Methoxyethyl Side Chain: This substituent has the most profound impact.

Solubility: It disrupts inter-chain interactions, reducing crystallinity and significantly enhancing solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) (CHCl₃).

Conductivity: The steric bulk of the side chain can twist the polymer backbone, reducing the planarity and effective π-conjugation. This typically leads to lower electrical conductivity compared to pristine polyaniline. However, the conductivity remains in the semiconducting range, sufficient for many electronic applications.

Morphology: The presence of the side chains leads to a more amorphous morphology compared to the semi-crystalline structure of polyaniline. This can affect the mechanical properties and charge transport dynamics of the material.

Conjugated Backbone: The backbone of alternating C-N bonds is responsible for the polymer's fundamental electronic and optical properties. Doping with acids introduces charge carriers (polarons and bipolarons), making the polymer electrically conductive.

The table below summarizes the expected structure-property relationships and compares them with unsubstituted polyaniline.

| Property | Polyaniline (PANI) | Expected for Poly(this compound) | Structural Rationale |

| Solubility | Insoluble in common solvents | Soluble in organic solvents (NMP, DMSO) | Methoxyethyl side chains increase entropy and reduce strong inter-chain packing, improving solvent interaction. |

| Processability | Poor (requires specialized techniques) | Good (solution casting, spin coating) | Enhanced solubility allows for conventional solution-based processing methods. |

| Conductivity | High (1-100 S/cm, doped) | Moderate (expected to be lower than PANI) | Steric hindrance from side chains disrupts backbone planarity and π-orbital overlap, reducing charge mobility. |

| Morphology | Semi-crystalline, granular/fibrillar | Largely amorphous | Flexible side chains prevent ordered chain packing and crystallization. |

| Electrochromism | Yes (multiple color changes) | Yes (potentially different colors/switching speeds) | The electronic nature of the side chain can alter the energy levels of the polymer backbone, affecting absorption spectra. |

Advanced Analytical Techniques for Detection and Quantification of N 2 Methoxyethyl Aniline

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for assessing the purity and performing quantitative analysis of N-(2-methoxyethyl)aniline. These techniques separate the target analyte from impurities and matrix components, allowing for accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile and thermally labile compounds. For aniline (B41778) and its derivatives, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov A typical HPLC method for analyzing aniline derivatives involves a C18 column and a mobile phase consisting of an acetonitrile-water mixture. nih.gov Detection is often achieved using a UV detector, as the aromatic ring of this compound absorbs ultraviolet light. sielc.com Method parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the main peak from any impurities. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the sample.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. This compound can be analyzed by GC, often using a capillary column with a nonpolar or medium-polarity stationary phase. The sample is vaporized in a heated injector and carried through the column by an inert gas, such as helium or nitrogen. mdpi.com Temperature programming is typically used to ensure efficient separation and good peak shape. A Flame Ionization Detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds. For some polar anilines, derivatization may be required to improve volatility and thermal stability, though this is not always necessary for this compound. thermofisher.com

The following table summarizes typical starting parameters for the chromatographic analysis of aniline-related compounds.

| Parameter | HPLC Conditions | GC Conditions |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Capillary column (e.g., DB-5, HP-5MS) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water mixture nih.gov | Helium or Hydrogen d-nb.info |

| Detector | UV Detector (e.g., 200 nm) sielc.com | Flame Ionization Detector (FID) |

| Flow Rate | 1.0 mL/min sielc.com | 1-2 mL/min d-nb.info |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Injector: 250 °C, Detector: 280 °C, Oven: Temperature programmed d-nb.info |

| Injection Volume | 1-20 µL sielc.com | 1 µL (split/splitless) mdpi.com |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Chemical Degradation Product Profiling

For detecting minute quantities of this compound and identifying unknown degradation products, more powerful hyphenated techniques are essential. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a high degree of certainty in compound identification. After separation by the GC, molecules enter the mass spectrometer, where they are ionized and fragmented. mdpi.com The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification by comparing it to spectral libraries. This is particularly useful for confirming the identity of this compound and for elucidating the structures of process-related impurities or degradation products. mdpi.comresearchgate.net In full scan mode, the instrument detects all fragment ions, which is ideal for identifying unknowns. For trace quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by focusing only on characteristic ions of the target analyte. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, making it the technique of choice for trace analysis in complex matrices. ut.eersc.org This method is especially advantageous as it often does not require derivatization for polar compounds. thermofisher.com The analyte is first separated by HPLC and then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for aniline derivatives. d-nb.info In tandem mass spectrometry (MS/MS), a specific precursor ion for this compound is selected, fragmented, and one or more specific product ions are monitored. d-nb.info This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for detection at very low levels (pg or ng). d-nb.infonih.gov LC-MS/MS is invaluable for monitoring trace levels in environmental samples and for profiling complex mixtures of degradation products that may be present at concentrations too low for GC-MS or HPLC-UV detection.

The table below outlines typical mass spectrometric parameters used in the analysis of aniline derivatives.

| Parameter | GC-MS Conditions | LC-MS/MS Conditions |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode d-nb.info |

| Mass Analyzer | Quadrupole | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) nih.gov |

| Acquisition Mode | Full Scan (for identification), SIM (for quantification) mdpi.com | Multiple Reaction Monitoring (MRM) d-nb.info |

| Precursor Ion (m/z) | Molecular Ion (e.g., 151 for C9H13NO) | [M+H]+ (e.g., 152.1) |

| Product Ions (m/z) | Characteristic Fragments | Specific fragments from precursor ion |

| Application | Impurity identification, degradation profiling mdpi.com | Trace quantification, metabolite analysis d-nb.info |

Spectrophotometric and Electrochemical Detection Methodologies

Besides chromatography-based methods, other analytical techniques can be employed for the detection of this compound, particularly in simpler matrices or for specific applications.

Spectrophotometric methods are based on the principle that this compound, like other aromatic amines, can form colored compounds through specific chemical reactions. For instance, aromatic amines can undergo diazotization and coupling reactions to produce intensely colored azo dyes. epa.gov The absorbance of the resulting solution is measured with a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax). The concentration is then determined using a calibration curve based on Beer's Law. While generally less specific than chromatographic methods, spectrophotometric techniques can be simple, rapid, and cost-effective for routine analysis where interfering substances are minimal.

Electrochemical detection offers a highly sensitive alternative for the determination of electroactive compounds like this compound. ulster.ac.uk Techniques such as cyclic voltammetry or differential pulse voltammetry can be used. These methods measure the current response resulting from the oxidation of the amine group on an electrode surface at a specific applied potential. ulster.ac.uk The peak current is directly proportional to the concentration of the analyte. Modified electrodes, for example, using polyaniline or nanoparticles, can be developed to enhance the sensitivity and selectivity of the detection, allowing for the determination of very low concentrations. researchgate.net Electrochemical methods are particularly advantageous for developing portable sensors for on-site analysis. mdpi.com

Environmental Aspects and Chemical Degradation Studies

Abiotic Chemical Degradation Pathways under Environmental Conditions

Abiotic degradation refers to the chemical transformation of a compound without the involvement of biological organisms. For N-substituted anilines like N-(2-methoxyethyl)aniline, key abiotic degradation pathways in the environment include hydrolysis and oxidation.

Hydrolysis: The ether linkage in the 2-methoxyethyl group and the carbon-nitrogen bond are potential sites for hydrolysis. However, under typical environmental pH conditions (around 5-9), both ether and secondary amine linkages are generally stable. Significant hydrolysis would likely only occur under more extreme acidic or basic conditions, which are not common in most natural soil and water environments.

Oxidation: Oxidation is expected to be a more significant abiotic degradation pathway for this compound. In the environment, oxidation can be initiated by reactive oxygen species such as hydroxyl radicals (•OH), which are photochemically produced in the atmosphere and in sunlit surface waters. The primary sites for oxidative attack would be the electron-rich aniline (B41778) ring and the nitrogen atom. Oxidation of the aromatic ring could lead to the formation of hydroxylated and quinone-like structures. Oxidation at the nitrogen atom could result in the formation of N-oxides or dealkylation, potentially cleaving the methoxyethyl group.

Photodegradation Mechanisms

Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, two main photodegradation mechanisms are possible:

Direct Photolysis: This occurs when the molecule itself absorbs light energy, leading to an excited state that can then undergo chemical reactions such as bond cleavage or rearrangement. The aniline moiety can absorb UV light, potentially leading to the cleavage of the N-C bond of the methoxyethyl group or transformation of the aromatic ring.

Indirect Photolysis (Photosensitization): In this process, other substances in the environment, known as photosensitizers (e.g., humic acids, dissolved organic matter), absorb light energy and transfer it to the this compound molecule or generate reactive species like singlet oxygen and hydroxyl radicals that then react with the compound. This is often the more dominant photodegradation pathway in natural waters.

The expected photoproducts would be similar to those from oxidation, including hydroxylated derivatives and products resulting from the cleavage of the N-methoxyethyl bond.

Biodegradation Pathways from a Chemical Transformation Perspective

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the removal of aniline derivatives from the environment. While specific studies on this compound are lacking, the biodegradation of other substituted anilines generally proceeds through a few key transformation steps:

Initial Attack on the Substituent Group: Microorganisms may initially modify or cleave the N-(2-methoxyethyl) group. This could involve O-demethylation of the methoxy (B1213986) group to form N-(2-hydroxyethyl)aniline, followed by further degradation of the ethanolamine (B43304) side chain. Alternatively, cleavage of the entire N-C bond could occur, releasing aniline and 2-methoxyethanol.

Aromatic Ring Hydroxylation: A common initial step in the aerobic biodegradation of aromatic compounds is the hydroxylation of the benzene (B151609) ring by monooxygenase or dioxygenase enzymes. This would lead to the formation of methoxyethyl-aminophenols.

Ring Cleavage: Following hydroxylation, the aromatic ring is typically cleaved by dioxygenase enzymes. This opens up the ring structure, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways (e.g., the Krebs cycle) and ultimately mineralized to carbon dioxide, water, and inorganic nitrogen.

Fate and Transport of this compound in Abiotic Systems

The movement and distribution of this compound in the environment are influenced by its physicochemical properties and interactions with environmental compartments.

Sorption: The compound's polarity and octanol-water partition coefficient (Kow) will determine its tendency to sorb to soil organic matter and sediments. Anilines can exhibit both hydrophobic and specific interactions (e.g., hydrogen bonding, cation exchange) with soil components. The presence of the polar methoxyethyl group may increase its water solubility and reduce its sorption compared to more hydrophobic anilines.

Volatility: The vapor pressure of this compound will dictate its potential to volatilize from water or soil surfaces into the atmosphere. While likely to be of low to moderate volatility, this process could contribute to its long-range transport.

Leaching: Due to its potential for moderate water solubility and reduced sorption, this compound may have the potential to leach through the soil profile and contaminate groundwater.

Data on Degradation Products and Pathways

Due to the absence of specific experimental studies on this compound, a detailed data table of degradation products and kinetic parameters cannot be provided. The following table presents a hypothetical summary of potential degradation products based on the known chemistry of aniline derivatives.

| Degradation Process | Potential Transformation Products | General Observations |

| Abiotic Oxidation | Hydroxylated this compound isomers, N-Oxide of this compound, Aniline, 2-Methoxyethanol | Driven by reactive oxygen species in water and the atmosphere. |

| Photodegradation | Similar to abiotic oxidation products, products of ring rearrangement | Can occur via direct absorption of UV light or through photosensitization. |

| Biodegradation | N-(2-hydroxyethyl)aniline, Aniline, 2-Methoxyethanol, Methoxyethyl-aminophenols, Ring cleavage products (aliphatic acids) | Dependent on the presence of adapted microbial communities. Mineralization to CO2, H2O, and inorganic N is the ultimate fate. |

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic chemistry. Traditionally, aniline (B41778) and its derivatives are produced from petroleum-based feedstocks like benzene (B151609) through multi-step processes that are energy-intensive. renewable-materials.eu Future research will likely focus on developing more environmentally benign and efficient synthesis methods for N-(2-methoxyethyl)aniline.

A significant area of exploration is the use of bio-based resources. Researchers have successfully developed a process to produce aniline from plant biomass, completely replacing the need for petroleum. covestro.com This innovative method utilizes a customized microorganism to convert industrial sugar into an intermediate, which is then chemically transformed into aniline. renewable-materials.eucovestro.com This bio-based approach dramatically improves the CO2 footprint compared to conventional technology. covestro.com Adapting such bio-catalytic or chemo-catalytic steps for the synthesis of substituted anilines like this compound represents a key future direction. The goal is to create "drop-in" bio-based chemicals that can directly replace their fossil-fuel-derived counterparts. renewable-materials.eu

Another avenue involves improving existing synthetic protocols. For instance, N-alkylation of anilines is a fundamental reaction. jocpr.com Future work could focus on direct reductive amination using greener catalysts and solvents to introduce the N-(2-methoxyethyl) group, minimizing waste and avoiding harsh reaction conditions. jocpr.com

Discovery of Undiscovered Reactivity and Transformation Pathways

While the basic reactivity of anilines is well-understood, the specific transformation pathways of this compound are ripe for exploration. The interplay between the secondary amine, the aromatic ring, and the methoxyethyl side chain could lead to novel chemical behaviors. Future research will likely investigate its participation in a variety of organic reactions.

Key areas of interest include:

Oxidative Coupling and Polymerization: Understanding the mechanisms of oxidative polymerization is crucial for creating new conductive polymers. ias.ac.in Investigating how the methoxyethyl group influences the polymerization process and the final properties of the resulting polyaniline derivative is a significant research goal.

Catalytic Reactions: The nitrogen atom in this compound can act as a ligand for metal catalysts. Exploring its use in catalysis could open up new synthetic methodologies.

Biodegradation Pathways: As with other aniline compounds, understanding the environmental fate of this compound is important. Research into its biodegradation pathways, similar to studies on aniline which show degradation via catechol intermediates, can inform its environmental impact and potential for bioremediation. nih.gov

Advanced Materials Innovation and Engineering

The unique structure of this compound makes it a valuable building block for advanced materials. The aniline backbone provides a basis for conductivity and rigidity, while the methoxyethyl side chain can enhance solubility and processability.

Conductive Polymers: Polyaniline is a well-known conducting polymer, but its application is often limited by poor solubility. ias.ac.in Introducing substituents like methoxyethyl groups can dramatically improve solubility in common organic solvents and even water, making the resulting polymers more processable for applications such as sensors and electronic devices. ias.ac.innih.govrsc.org Research has shown that modifying aniline with ethylene-dioxy groups can yield highly soluble conductive polyanilines. nih.gov Future work will focus on synthesizing and characterizing polymers derived from this compound to tailor their electrical conductivity, solubility, and morphology for specific uses like thin-film chemical sensors. rsc.org

High-Performance Stabilizers: Aniline derivatives have been explored as stabilizers for energetic materials. For example, the related compound N-(2-methoxyethyl)-p-nitroaniline (MENA) has been shown to be an efficient stabilizer for nitrocellulose-based propellants. researchgate.net This suggests a potential application for this compound and its derivatives in enhancing the thermal stability and storage lifetime of polymers and other materials. researchgate.net

| Potential Material Application | Precursor Compound | Key Research Findings |

| Soluble Conductive Polymers | 2,5-bis(2-methoxyethoxy)aniline | Modification of the aniline ring with methoxy-containing groups dramatically improves the solubility of the resulting polyaniline in organic solvents and water. nih.gov |

| Chemical Sensors | 2-(1-methylbut-2-en-1-yl)aniline | Polymers derived from substituted anilines can be processed into films and show high sensitivity to moisture and ammonia. rsc.org |

| Propellant Stabilizers | N-(2-methoxyethyl)-p-nitroaniline (MENA) | Aniline-based compounds can act as efficient stabilizers for nitrocellulose, improving thermal stability. researchgate.net |

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of the this compound structure opens doors to numerous collaborations between different scientific fields, most notably in medicinal chemistry and organic electronics.

Medicinal Chemistry: Aniline derivatives are fundamental scaffolds in drug discovery, serving as building blocks for a wide range of pharmaceuticals used to treat cancer, cardiovascular disorders, and infectious diseases. The synthesis of various methoxy (B1213986) derivatives of N,N-bis(2-chloroethyl)aniline has been explored for their potential as antitumor agents. nih.gov More recently, a complex derivative incorporating a (2-methoxyethyl)amino-phenyl group was synthesized as a potent Mer/c-Met dual inhibitor, highlighting the relevance of this moiety in developing targeted cancer therapies. mdpi.com Future research will undoubtedly continue to explore this compound as a precursor for novel therapeutic agents.

Organic Electronics: The development of soluble and processable conductive polymers from this compound and related monomers is a prime example of interdisciplinary research bridging chemistry and materials science. nih.govnih.gov These materials are essential for creating flexible displays, organic light-emitting diodes (OLEDs), and printable electronic circuits. The ability to fine-tune the electronic properties and physical characteristics of these polymers through chemical modification is a key area of ongoing research. rsc.org

Conclusion

Summary of Key Academic Research Findings on N-(2-methoxyethyl)aniline

Academic research focused specifically on this compound is limited in publicly accessible literature. The compound is primarily documented in chemical databases which provide foundational data such as its molecular formula (C₉H₁₃NO), molecular weight (151.21 g/mol ), and structural identifiers. nih.govuni.lu However, detailed studies on its synthesis, reactivity, and applications are not extensively reported.

Broader academic research into closely related N-substituted aniline (B41778) derivatives provides a contextual understanding. For instance, studies on N-(2-phenoxyethyl)anilines have explored synthetic methodologies, such as N-phenoxyethylation of anilines, and have included spectroscopic and theoretical analyses to understand their vibrational, geometrical, and electronic properties. researchgate.net Similarly, research into the synthesis of N-(2-hydroxyethyl)anilines, a structurally analogous compound, has led to the development of greener, catalyst-free alkylation reactions in aqueous media. figshare.com

The reactivity of the aniline functional group is well-documented and provides a basis for predicting the chemical behavior of this compound. The amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com General reactions of anilines include N-alkylation, acylation, diazotization, and sulfonation. chemistrysteps.com Research on various aniline derivatives demonstrates their utility as precursors in the synthesis of dyes, pharmaceuticals, and polymers. echemi.com For example, aniline derivatives are key building blocks for polyurethanes and polyamides. echemi.com Mechanistic studies on the electrochemical oxidation of aniline derivatives and their N-nitrosation reactions also represent active areas of research, though specific studies involving this compound are not prominent. mdpi.comresearchgate.netnih.govnih.gov

While these broader findings on aniline chemistry are instructive, the absence of dedicated research on this compound means that its specific properties—such as the influence of the 2-methoxyethyl group on the reactivity of the aniline core, its potential as a monomer for novel polymers, or its utility as an intermediate in fine chemical synthesis—remain largely undocumented in academic literature.

Unaddressed Challenges and Future Prospects in its Chemical Research

The chemical research landscape for this compound is characterized by a number of unaddressed challenges that simultaneously represent opportunities for future investigation.

Unaddressed Challenges: